molecular formula C14H22N4O6 B11102867 (3,6-Diethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazole-1,4-diyl)dimethanediyl diacetate

(3,6-Diethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazole-1,4-diyl)dimethanediyl diacetate

Cat. No.: B11102867
M. Wt: 342.35 g/mol
InChI Key: DCQWOUXZLNCQOH-UHFFFAOYSA-N
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Description

(3,6-Diethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazole-1,4-diyl)dimethanediyl diacetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes imidazole rings and acetate groups, making it an interesting subject for research in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Diethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazole-1,4-diyl)dimethanediyl diacetate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of ethyl groups and the formation of acetate esters. Common reagents used in these steps include ethylamine, acetic anhydride, and various catalysts to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The acetate groups can be substituted with other functional groups, allowing for the creation of a wide range of derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3,6-Diethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazole-1,4-diyl)dimethanediyl diacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

  • (3,6-Diethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazole-1,4-diyl)dimethanediyl diacetate analogs with different substituents.
  • Other imidazole-based compounds with similar structural features.

Uniqueness: The unique combination of imidazole rings and acetate groups in this compound distinguishes it from other similar compounds. Its specific chemical properties and reactivity make it a valuable tool in various scientific applications.

Properties

Molecular Formula

C14H22N4O6

Molecular Weight

342.35 g/mol

IUPAC Name

[3-(acetyloxymethyl)-1,4-diethyl-2,5-dioxo-3a,6a-dihydroimidazo[4,5-d]imidazol-6-yl]methyl acetate

InChI

InChI=1S/C14H22N4O6/c1-5-15-11-12(18(13(15)21)8-24-10(4)20)16(6-2)14(22)17(11)7-23-9(3)19/h11-12H,5-8H2,1-4H3

InChI Key

DCQWOUXZLNCQOH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2C(N(C(=O)N2COC(=O)C)CC)N(C1=O)COC(=O)C

Origin of Product

United States

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